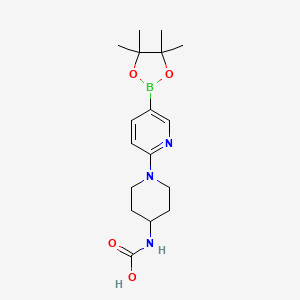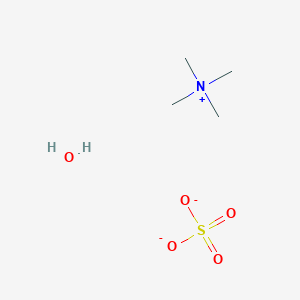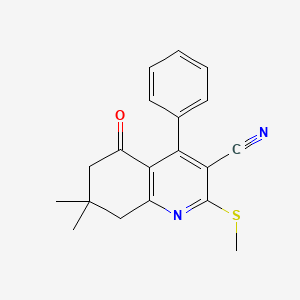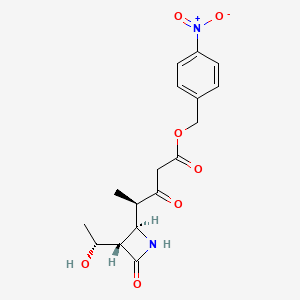
4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate is a complex organic compound that features a nitrobenzyl group, an azetidinone ring, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate typically involves multiple steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of the Nitrobenzyl Group: This step may involve nucleophilic substitution reactions where a nitrobenzyl halide reacts with an appropriate nucleophile.
Addition of the Hydroxyethyl Group: This can be done through reduction reactions or via Grignard reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antibacterial Agents: Structural features suggest potential antibacterial activity.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate would depend on its specific application. For example:
Enzyme Inhibition: It may act by mimicking the natural substrate of an enzyme, thereby blocking the active site.
Antibacterial Activity: It may interfere with bacterial cell wall synthesis or other vital processes.
相似化合物的比较
Similar Compounds
4-Nitrobenzyl ®-4-oxoazetidin-2-yl acetate: Similar structure but lacks the hydroxyethyl group.
4-Nitrobenzyl (S)-4-oxoazetidin-2-yl-3-oxopentanoate: Stereoisomer with different spatial arrangement of atoms.
Uniqueness
Functional Groups: The combination of nitrobenzyl, azetidinone, and hydroxyethyl groups is unique and may confer specific reactivity and biological activity.
Stereochemistry: The specific stereochemistry of the compound may result in unique interactions with biological targets.
属性
分子式 |
C17H20N2O7 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (4R)-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate |
InChI |
InChI=1S/C17H20N2O7/c1-9(16-15(10(2)20)17(23)18-16)13(21)7-14(22)26-8-11-3-5-12(6-4-11)19(24)25/h3-6,9-10,15-16,20H,7-8H2,1-2H3,(H,18,23)/t9-,10+,15+,16+/m0/s1 |
InChI 键 |
AYDFQGBUZJNHRY-FVSZBFQWSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
CC(C1C(NC1=O)C(C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)
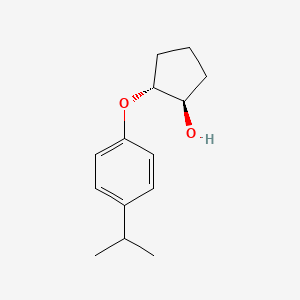
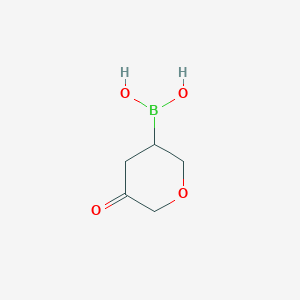
![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)
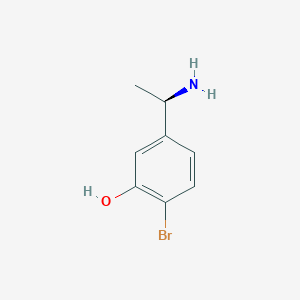
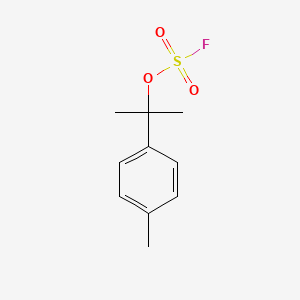

![(3R,4R)-4-(Benzo[d][1,3]dioxol-5-ylamino)pyrrolidin-3-ol](/img/structure/B13356254.png)

